![molecular formula C6H5ClN2S B2758752 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine CAS No. 2416235-27-1](/img/structure/B2758752.png)
4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H5ClN2S . It is employed as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their wide range of pharmacological effects . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one method used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has an average mass of 172.635 Da and a monoisotopic mass of 171.986191 Da .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . The course of the Dimroth rearrangement in heterocyclic systems is affected by several factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
- Thieno[2,3-d]pyrimidines exhibit promising antimicrobial properties. Researchers have explored their potential as inhibitors for bacterial enzymes, such as TrmD from Haemophilus influenzae . These compounds could play a role in combating bacterial infections.
Antimicrobial Agents
Future Directions
Research into pyrimidine derivatives, including 4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine, is ongoing due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , as well as the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCEGLBADSSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine |
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